(E)-3-allylhex-4-enal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(E)-3-prop-2-enylhex-4-enal |
InChI |
InChI=1S/C9H14O/c1-3-5-9(6-4-2)7-8-10/h3-4,6,8-9H,1,5,7H2,2H3/b6-4+ |
InChI Key |
AXXDUGIQNVFOLM-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C/C(CC=C)CC=O |
Canonical SMILES |
CC=CC(CC=C)CC=O |
Origin of Product |
United States |
Asymmetric Allylation Via Enolate:a Second Approach Involves the Deprotonation of a Protected Hexanal Derivative to Form a Chiral Enolate, Which then Reacts with an Allyl Halide. the Stereoselectivity Can Be Controlled by Using a Chiral Base or a Chiral Auxiliary Attached to the Starting Material.
Novel Reagents and Catalysts in this compound Synthesis
The development of innovative reagents and catalysts has revolutionized the synthesis of chiral molecules, offering milder reaction conditions, higher efficiency, and improved stereoselectivity. These advancements are particularly relevant for the synthesis of compounds like this compound, which contains a stereogenic center.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of organic compounds, providing a metal-free alternative to traditional methods. In the context of synthesizing this compound, organocatalytic conjugate allylation of an α,β-unsaturated aldehyde, such as crotonaldehyde (B89634), represents a plausible and attractive strategy.
Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can activate α,β-unsaturated aldehydes through the formation of a chiral iminium ion. This activation facilitates the conjugate addition of an allyl nucleophile. Recent research has demonstrated the use of photochemical organocatalytic methods for the conjugate addition of allyl groups to enals. nih.goviciq.org This approach utilizes the visible-light-excitation of a chiral iminium ion to activate an allyl silane (B1218182), which then adds to the β-position of the enal with high regio- and enantioselectivity. nih.gov
The performance of various organocatalysts in the conjugate allylation of enals is summarized in the table below, showcasing the potential for synthesizing chiral precursors to this compound.
| Catalyst | Aldehyde Substrate | Allyl Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Diarylprolinol Silyl Ether A | Cinnamaldehyde | Allyltrimethylsilane (B147118) | 75 | 92 | nih.gov |
| Diarylprolinol Silyl Ether B | Crotonaldehyde | Allyltrimethylsilane | 68 | 88 | nih.gov |
| Imidazolidinone | Crotonaldehyde | N,N-Dimethyl-3-anisidine | 86 | 89 | acs.org |
Transition metal catalysis offers a versatile and efficient means of forming carbon-carbon bonds, which is central to the synthesis of the precursors for this compound. Palladium-catalyzed reactions, in particular, have been extensively developed for allylic alkylations. The Tsuji-Trost reaction, a palladium-catalyzed substitution of an allylic substrate, is a cornerstone of this field. wikipedia.orgorganic-chemistry.org
A plausible route to a precursor of this compound could involve the palladium-catalyzed allylation of an enolate derived from an appropriate aldehyde or ketone. For instance, the reaction of a pre-formed enolate of a protected aldehyde with an allyl carbonate in the presence of a palladium catalyst and a suitable ligand could yield the desired carbon skeleton. acs.org
Recent advancements have focused on the development of more sustainable and efficient catalytic systems. This includes the use of recyclable palladium catalysts and reactions conducted in greener solvents. nih.gov The choice of ligand is crucial for controlling the regioselectivity and stereoselectivity of the reaction.
| Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Pd(dba)2 / (S,S)-f-bodan | Allyl acetate | Dimethyl malonate | 95 | 98% ee | acs.org |
| [Ir(cod)Cl]2 / (R)-BINAP | Allyl acetate | Propanal | 85 | 96% ee | acs.org |
| Rh(acac)(CO)2 / Ligand | Arylboronic acid | 1,3-Enyne | 83 | 99% ee | nih.govresearchgate.net |
The synthesis of enantiomerically pure (3R)- or (3S)-3-allylhex-4-enal requires a highly stereocontrolled synthetic method. Asymmetric catalysis, using either chiral organocatalysts or chiral transition metal complexes, is the most effective approach to achieve this.
As discussed in the organocatalysis section, chiral amines can induce high levels of enantioselectivity in the conjugate allylation of enals. nih.govacs.org Similarly, chiral phosphoric acids have been shown to be effective catalysts for a variety of asymmetric transformations, including allylations.
In the realm of transition metal catalysis, the use of chiral ligands is paramount for achieving high enantioselectivity. A wide array of chiral phosphine, phosphoramidite (B1245037), and N-heterocyclic carbene (NHC) ligands have been developed for palladium-, iridium-, and rhodium-catalyzed asymmetric allylic alkylations. acs.orgnih.govkib.ac.cn For instance, iridium catalysts bearing chiral phosphoramidite ligands have been successfully employed in the enantioselective allylation of various nucleophiles. kib.ac.cn A potential strategy for the asymmetric synthesis of a (3R)- or (3S)-3-allylhex-4-enal precursor would involve the iridium-catalyzed enantioselective allylation of an enolate or enamine.
The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome, allowing for the selective synthesis of either the (3R) or (3S) enantiomer.
Green Chemistry Principles in Synthetic Route Design for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is crucial for the sustainable synthesis of this compound.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org Reactions with high atom economy are desirable as they generate less waste. Addition reactions, such as the conjugate addition of an allyl group to an enal, are inherently more atom-economical than substitution or elimination reactions.
The atom economy of a reaction can be calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For a hypothetical organocatalytic conjugate allylation of crotonaldehyde with allyltrimethylsilane to form a precursor to this compound, the atom economy would be influenced by the stoichiometric use of the silane reagent. In contrast, a transition metal-catalyzed reaction that utilizes catalytic amounts of reagents would generally have a higher atom economy. The table below provides a comparative analysis of the atom economy for different types of reactions.
| Reaction Type | Example Reaction | Theoretical Atom Economy (%) | Reference |
|---|---|---|---|
| Diels-Alder Cycloaddition | Butadiene + Ethylene (B1197577) → Cyclohexene (B86901) | 100 | nih.gov |
| Catalytic Hydrogenation | Alkene + H2 → Alkane | 100 | wikipedia.org |
| Wittig Reaction | Aldehyde + Phosphonium Ylide → Alkene + Triphenylphosphine oxide | ~20-30 | wikipedia.org |
Reaction efficiency is also a key metric, encompassing not only the chemical yield but also factors such as reaction time, energy consumption, and ease of product isolation. Catalytic processes are generally more efficient as they require only small amounts of the catalyst, which can often be recycled and reused. mdpi.com
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste generation. nih.gov The ideal solvent should be non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. Water is often considered the greenest solvent, and efforts are continuously being made to develop catalytic systems that are effective in aqueous media. nih.gov Other green solvent alternatives include ionic liquids and supercritical fluids. rsc.orgutoronto.cawhiterose.ac.uk
Solvent selection guides have been developed to assist chemists in choosing more sustainable solvents based on a range of safety, health, and environmental criteria. york.ac.uk
Waste minimization is a central tenet of green chemistry. This can be achieved through various strategies, including:
Using catalytic reactions: Catalysts reduce the amount of reagents needed and can often be recycled. mdpi.com
Designing reactions with high atom economy: This inherently reduces the formation of byproducts. wikipedia.org
Employing one-pot or tandem reactions: These approaches reduce the number of purification steps and minimize solvent usage and waste generation.
Utilizing renewable feedstocks: Sourcing starting materials from renewable resources reduces the depletion of fossil fuels.
Minimizing the use of protecting groups: This reduces the number of synthetic steps and the amount of waste generated from protection and deprotection steps.
By carefully considering these green chemistry principles in the design of a synthetic route to this compound, it is possible to develop a process that is not only efficient and selective but also environmentally responsible.
Advanced Reaction Mechanisms and Stereochemical Studies of E 3 Allylhex 4 Enal
Reactivity Profiling of the α,β-Unsaturated Aldehyde Moiety
The α,β-unsaturated aldehyde functional group in (E)-3-allylhex-4-enal is characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. This conjugation results in the delocalization of π-electrons, creating electrophilic centers at both the carbonyl carbon (C-1) and the β-carbon (C-3). pressbooks.publibretexts.org This electronic feature dictates the two primary modes of nucleophilic attack: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the enone system (1,4-addition). pressbooks.pubfiveable.me
Nucleophilic Addition Reactions to the Carbonyl Group
Nucleophilic addition to the carbonyl carbon, or 1,2-addition, is a fundamental reaction of aldehydes. In the case of this compound, this reaction involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. This process leads to the formation of a tetrahedral intermediate, which upon protonation yields an allylic alcohol. rsc.org
Strong, "hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), typically favor 1,2-addition. The irreversibility of these reactions under kinetic control drives the formation of the direct addition product. pressbooks.pub
Table 1: Predicted Products of 1,2-Nucleophilic Addition to this compound
| Nucleophile (Nu) | Reagent Example | Predicted Product |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | (E)-3-allylhex-4-en-1-ol |
| Alkyl | Methylmagnesium bromide (CH₃MgBr) | (E)-4-allylhept-5-en-2-ol |
| Acetylide | Sodium acetylide (HC≡CNa) | (E)-5-allyloct-6-en-1-yn-3-ol |
Note: The products listed are based on expected reactivity patterns for α,β-unsaturated aldehydes.
Conjugate Addition Reactions (1,4-Additions) to the Enone System
Conjugate addition, also known as Michael addition, involves the nucleophilic attack at the β-carbon of the α,β-unsaturated system. fiveable.me This 1,4-addition is favored by "soft," less basic nucleophiles, such as organocuprates (Gilman reagents), enamines, and certain carbanions. The reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield a saturated aldehyde. pressbooks.publibretexts.org
The use of weaker nucleophiles often allows the reaction to be thermodynamically controlled, leading to the more stable conjugate addition product. libretexts.org
Table 2: Predicted Products of 1,4-Conjugate Addition to this compound
| Nucleophile (Nu) | Reagent Example | Predicted Product |
| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | (E)-3-allyl-3-methylhex-4-enal |
| Thiol | Thiophenol (PhSH) | (E)-3-allyl-3-(phenylthio)hexanal |
| Amine | Diethylamine (Et₂NH) | 3-((E)-1-allylbut-2-en-1-yl)-3-(diethylamino)propanal |
Note: The products listed are based on established principles of conjugate addition to α,β-unsaturated aldehydes.
Stereochemical Outcomes of Addition Reactions
The addition reactions to the α,β-unsaturated aldehyde moiety of this compound have significant stereochemical implications. The C-3 carbon is a prochiral center, and its substitution during conjugate addition leads to the formation of a new stereocenter. Furthermore, if the nucleophilic attack on the carbonyl group in a 1,2-addition creates a new chiral center at C-1, the presence of the existing stereocenter at C-3 can lead to the formation of diastereomers.
The stereochemical outcome is influenced by several factors, including the nature of the substrate, the nucleophile, and the reaction conditions. For nucleophilic additions to the carbonyl group of a chiral aldehyde, Cram's rule and the Felkin-Ahn model can often predict the major diastereomer formed. These models consider the steric hindrance of the substituents on the adjacent chiral center to predict the trajectory of the incoming nucleophile.
In the case of conjugate addition, the approach of the nucleophile to the β-carbon can be influenced by the steric bulk of the allyl group at the α-position, potentially leading to diastereoselective formation of the product. The subsequent protonation of the enolate intermediate can also be stereoselective, further influencing the final stereochemistry of the product. rsc.org
Reactivity of the Isolated Allyl Alkene Group
The allyl group in this compound contains an isolated carbon-carbon double bond that exhibits reactivity characteristic of alkenes. This includes electrophilic additions and radical-mediated transformations.
Electrophilic Addition Reactions
The double bond of the allyl group can be attacked by electrophiles. In accordance with Markovnikov's rule, the addition of an unsymmetrical electrophilic reagent (H-X) would be expected to proceed through the more stable carbocation intermediate. byjus.com Protonation of the terminal carbon of the double bond would generate a secondary carbocation, which is more stable than the primary carbocation that would be formed by protonation of the internal carbon.
Table 3: Predicted Products of Electrophilic Addition to the Allyl Group
| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |
| HBr | H⁺ | Br⁻ | (E)-3-(2-bromopropyl)hex-4-enal |
| H₂O/H⁺ | H⁺ | H₂O | (E)-3-(2-hydroxypropyl)hex-4-enal |
| Br₂ | Br⁺ | Br⁻ | (E)-3-(2,3-dibromopropyl)hex-4-enal |
Note: These predictions are based on the principles of electrophilic addition to alkenes. The presence of the aldehyde may influence reactivity.
Radical-Mediated Transformations
The allylic C-H bonds of the isolated allyl group are susceptible to abstraction by radicals, initiating a chain reaction. nih.govacs.org The resulting allyl radical is resonance-stabilized, which enhances its formation. Subsequent reaction with another molecule can lead to functionalization at the allylic position.
For instance, radical halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to selectively brominate the allylic position. pressbooks.pub
Another important radical-mediated transformation is the addition of radicals to the double bond. This process is particularly relevant in polymerization reactions and in the anti-Markovnikov addition of HBr in the presence of peroxides. allen.in The regioselectivity of radical addition is often opposite to that of electrophilic addition.
Table 4: Predicted Products of Radical-Mediated Reactions at the Allyl Group
| Reagent | Reaction Type | Predicted Major Product |
| NBS, light/heat | Allylic Bromination | (E)-3-(3-bromoprop-1-en-1-yl)hex-4-enal |
| HBr, peroxides | Radical Addition | (E)-3-(3-bromopropyl)hex-4-enal |
Note: The predicted products are based on established radical reaction mechanisms.
Cycloaddition Reactions Involving the Allyl Group
The allyl group in this compound can participate in cycloaddition reactions, acting as the three-carbon (2π-electron) component. A notable example is the [4+3] cycloaddition, a powerful method for constructing seven-membered rings. rsc.orgresearchgate.netorganicreactions.orgrsc.orgillinois.edu In such a reaction, the allyl group would react with a 1,3-diene. The generation of an allyl cation from the allyl group, often facilitated by a Lewis acid, is a common strategy to initiate this transformation. rsc.orgorganicreactions.orgillinois.edu The reaction can proceed through either a concerted or a stepwise mechanism, and the stereochemical outcome can be influenced by the geometry of the allyl cation, which can exist in "W," "U," or "sickle" conformations. chemistrylearner.com
Intramolecular [4+3] cycloadditions are also a possibility, potentially leading to the formation of complex bridged ring systems. chemistrylearner.com The feasibility and outcome of such reactions with this compound would depend on the specific reaction conditions and the nature of the diene partner.
A summary of potential intermolecular [4+3] cycloaddition partners for the allyl group of this compound is presented below:
| Diene Partner | Expected Product Type | Mechanistic Considerations |
| Furan | Oxabicyclo[3.2.1]octene derivative | Reaction with π-excessive heterocycles is well-documented. rsc.orgorganicreactions.org |
| Cyclopentadiene | Bicyclo[3.2.1]octene derivative | Highly reactive diene, often leading to high yields. chemistrylearner.com |
| 1,3-Butadiene | Substituted cycloheptene | Reaction with simple acyclic dienes may require more forcing conditions. |
Interplay Between Functional Groups: Chemoselectivity and Regioselectivity
The presence of multiple reactive sites in this compound—the aldehyde, the conjugated C=C bond, and the non-conjugated C=C bond—raises important questions of selectivity in chemical reactions.
Chemoselective reactions that differentiate between the aldehyde and the two alkene functionalities are crucial for the controlled derivatization of this compound. The aldehyde group is a prime target for nucleophilic attack, while the alkenes are susceptible to electrophilic addition and other reactions.
The selective oxidation of the aldehyde to a carboxylic acid in the presence of the C=C double bonds, or the selective reduction of the aldehyde to a primary alcohol, are common transformations. Conversely, selective reactions at the alkene moieties, such as epoxidation or dihydroxylation, can be achieved while leaving the aldehyde intact, often through careful choice of reagents and reaction conditions. For instance, certain metal-catalyzed oxidations are known to be highly chemoselective for allylic alcohols, which could be formed from the reduction of the enal system. rsc.orgrsc.orgresearchgate.net
The table below summarizes some potential chemoselective transformations:
| Reagent/Condition | Target Functional Group | Product Type |
| NaBH₄, CeCl₃ (Luche reduction) | Aldehyde | Allylic alcohol |
| PCC, PDC | Aldehyde (if oxidized from alcohol) | α,β-Unsaturated aldehyde |
| m-CPBA | Alkene (non-conjugated) | Epoxide |
| OsO₄, NMO | Alkene (conjugated or non-conjugated) | Diol |
| Organocuprates (R₂CuLi) | Conjugated system (1,4-addition) | β-Alkylated aldehyde pressbooks.pubacs.orgresearchgate.net |
| Grignard reagents (RMgX) | Aldehyde (1,2-addition) | Secondary alcohol sci-hub.se |
When considering reactions that target the C=C double bonds, the difference in reactivity between the conjugated (α,β-unsaturated) and the isolated non-conjugated alkene becomes a key factor. The conjugated double bond is electronically deactivated towards electrophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group. In contrast, the isolated double bond of the allyl group behaves more like a typical alkene.
Therefore, in electrophilic additions (e.g., halogenation, hydrohalogenation), the non-conjugated double bond is expected to be more reactive. However, in reactions involving conjugate addition, such as the Michael addition, the conjugated system is the exclusive site of reaction. pressbooks.pub Organocuprate reagents, for example, are known to selectively perform 1,4-addition to α,β-unsaturated carbonyl compounds. pressbooks.pubacs.orgresearchgate.net
Rearrangement Pathways Involving the this compound Scaffold
The 1,5-diene-like structure embedded within this compound makes it a prime candidate for sigmatropic rearrangements, a class of pericyclic reactions. chemistrylearner.comwikipedia.orglibretexts.org
The most anticipated sigmatropic rearrangement for this scaffold is a rsc.orgrsc.org-sigmatropic shift, specifically a Cope rearrangement. wikipedia.orgimperial.ac.ukmsu.edu The Cope rearrangement involves the thermal isomerization of a 1,5-diene. imperial.ac.uk In the case of this compound, a thermal Cope rearrangement would lead to a new isomeric unsaturated aldehyde. The reaction typically proceeds through a concerted, six-membered chair-like transition state. imperial.ac.ukmsu.edu
An oxy-Cope rearrangement is a variant where a hydroxyl group is present at the C3 position of the 1,5-diene, leading to the formation of an enol which then tautomerizes to a carbonyl compound. wikipedia.orgresearchgate.net While this compound itself does not possess this hydroxyl group, its reduction product (3-allylhex-4-en-1-ol) would be a suitable substrate for an oxy-Cope rearrangement.
Pericyclic reactions, including sigmatropic rearrangements and cycloadditions, are governed by the principles of orbital symmetry, which dictate their stereospecificity. libretexts.orgmsu.eduCurrent time information in Bangalore, IN.ox.ac.uk The Woodward-Hoffmann rules provide a theoretical framework for predicting the allowedness and stereochemical course of these concerted reactions under thermal or photochemical conditions. Current time information in Bangalore, IN.
For a rsc.orgrsc.org-sigmatropic rearrangement like the Cope rearrangement, the reaction is thermally allowed and proceeds suprafacially on both components. imperial.ac.uk This means the new sigma bond is formed on the same face of the π-system from which the original sigma bond departed. The chair-like transition state is generally favored, and substituents tend to occupy equatorial positions to minimize steric strain, which influences the stereochemistry of the product. imperial.ac.uk
In the context of potential cycloaddition reactions, such as a Diels-Alder reaction where the conjugated enal system of this compound could act as the dienophile, the reaction is also highly stereospecific. The stereochemistry of the dienophile is retained in the product, and there is a general preference for the endo product due to secondary orbital interactions. illinois.eduox.ac.uknih.gov
Kinetic and Thermodynamic Aspects of this compound Transformations
The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanism, feasibility, and product distribution of chemical transformations. For this compound, a 1,5-diene system, the most prominent thermal transformation is the researchgate.netresearchgate.net-sigmatropic rearrangement, a class of pericyclic reactions known as the Cope rearrangement. wikipedia.orgwikipedia.org This section delves into the kinetic and thermodynamic parameters that govern such transformations.
Rate Law Determination and Activation Parameters
The rate of a chemical reaction is mathematically described by its rate law, which is determined experimentally and cannot be predicted from the stoichiometry of the reaction. numberanalytics.com For the unimolecular Cope rearrangement of this compound, the rate law is expected to be first-order, as the rearrangement involves a single molecule.
The rate law can be expressed as: Rate = k[this compound]
Here, 'k' is the rate constant, which is temperature-dependent. The determination of the rate law typically involves measuring the initial rate of the reaction at various starting concentrations of the reactant. However, for a unimolecular reaction, the rate is directly proportional to the concentration of the single reactant.
The influence of temperature on the rate constant is described by the Arrhenius equation, which allows for the determination of the activation energy (Ea), a crucial parameter representing the minimum energy required for the reaction to occur. More detailed information can be extracted by determining the activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). numberanalytics.com These parameters are derived from the Eyring equation and provide insights into the transition state of the reaction.
A significantly negative entropy of activation is characteristic of a concerted, cyclic transition state, as is expected for the Cope rearrangement, due to the loss of rotational freedom in forming the highly ordered transition state structure. sandiego.edu
Hypothetical Research Findings:
A hypothetical study on the kinetics of the thermal rearrangement of this compound could involve monitoring its concentration over time at various temperatures using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The following table presents plausible kinetic data that could be obtained from such an experiment.
Interactive Data Table: Hypothetical Kinetic Data for the Rearrangement of this compound
| Temperature (K) | Rate Constant (k) (s⁻¹) |
| 450 | 1.2 x 10⁻⁵ |
| 475 | 5.8 x 10⁻⁵ |
| 500 | 2.5 x 10⁻⁴ |
| 525 | 9.8 x 10⁻⁴ |
From this data, an Arrhenius plot (ln(k) vs. 1/T) and an Eyring plot (ln(k/T) vs. 1/T) could be constructed to determine the activation parameters.
Hypothetical Activation Parameters:
The following table presents hypothetical activation parameters for the Cope rearrangement of this compound, which are consistent with values reported for similar researchgate.netresearchgate.net-sigmatropic rearrangements of 1,5-dienes. sandiego.eduarkat-usa.org
Interactive Data Table: Hypothetical Activation Parameters
| Parameter | Value | Unit |
| Activation Energy (Ea) | 145 | kJ/mol |
| Enthalpy of Activation (ΔH‡) | 141 | kJ/mol |
| Entropy of Activation (ΔS‡) | -45 | J/(mol·K) |
| Gibbs Free Energy of Activation (ΔG‡ at 500 K) | 163.5 | kJ/mol |
The large positive enthalpy of activation reflects the energy required to break and form bonds during the rearrangement. The negative entropy of activation supports a concerted mechanism proceeding through a constrained, chair-like transition state. wikipedia.org
Applications of E 3 Allylhex 4 Enal As a Versatile Synthetic Building Block
Derivatization and Functionalization Strategies
Selective Modification of the Aldehyde Functionality
The aldehyde group in (E)-3-allylhex-4-enal is a prime site for a variety of chemical transformations, allowing for the introduction of new functionalities or protection during multi-step syntheses.
Acetal Formation: The aldehyde can be selectively protected as an acetal. This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This protection is crucial when subsequent reactions need to be performed on the alkene moieties without affecting the aldehyde.
Imine Formation: Reaction of the aldehyde with primary amines leads to the formation of imines. This transformation is fundamental in the synthesis of nitrogen-containing compounds and can be a pathway to more complex molecular architectures.
Wittig Reactions: The aldehyde can undergo Wittig olefination to extend the carbon chain and form a new carbon-carbon double bond. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of the ylide and reaction conditions.
| Reaction | Reagents | Product Type | Notes |
| Acetal Formation | Ethylene glycol, cat. H+ | Cyclic acetal | Protects the aldehyde functionality. |
| Imine Formation | R-NH2 | Imine | Introduces a nitrogen-containing group. |
| Wittig Reaction | Ph3P=CHR | Alkene | Extends the carbon chain. |
Selective Transformations of the Alkene Moieties
The two alkene groups in this compound, the terminal allyl group and the internal trans-alkene, offer opportunities for selective functionalization. Achieving selectivity between these two sites would depend on their differing steric and electronic environments.
Epoxidation: The double bonds can be converted to epoxides using peroxy acids like m-CPBA. The internal, more electron-rich double bond would likely react faster than the terminal one. Epoxides are valuable intermediates for further transformations, such as ring-opening reactions to form diols or amino alcohols.
Dihydroxylation: Both alkenes can be dihydroxylated to form vicinal diols. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (catalytically) with a co-oxidant, while anti-dihydroxylation can be performed via epoxidation followed by acid-catalyzed hydrolysis.
Hydrogenation: Selective hydrogenation of one of the double bonds could be achieved using specific catalysts. For instance, Wilkinson's catalyst might selectively reduce the less-hindered terminal double bond. Complete hydrogenation of both alkenes would yield the saturated aldehyde.
| Reaction | Reagents | Product Type | Notes |
| Epoxidation | m-CPBA | Epoxide | Internal alkene is likely more reactive. |
| Dihydroxylation | OsO4 (cat.), NMO | Diol | Typically results in syn-addition. |
| Hydrogenation | H2, Pd/C | Saturated aldehyde | Both alkenes are reduced. |
| Selective Hydrogenation | H2, Wilkinson's catalyst | Partially saturated aldehyde | Terminal alkene is likely reduced preferentially. |
Enabling Further Elaborations via Specific Protecting Group Strategies
The strategic use of protecting groups is essential to orchestrate a synthetic sequence involving a polyfunctional molecule like this compound. The aldehyde is typically more reactive than the alkenes towards many reagents. Therefore, protecting the aldehyde as an acetal, as mentioned earlier, would be a common first step before manipulating the alkene functionalities.
Conversely, if a reaction is desired at the aldehyde in the presence of sensitive functionalities introduced onto the alkene portions, those new groups would need to be protected. The choice of protecting groups would need to be orthogonal, meaning they can be removed under different conditions without affecting each other or the protected aldehyde. This allows for the stepwise and controlled construction of more complex molecules.
Computational and Theoretical Investigations of E 3 Allylhex 4 Enal
Electronic Structure and Bonding Analysis
A fundamental understanding of a molecule's properties begins with its electronic structure. Computational methods allow for a detailed examination of how electrons are distributed within (E)-3-allylhex-4-enal, which in turn governs its stability, reactivity, and spectroscopic characteristics.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory is a cornerstone of quantum chemistry that describes the wave-like behavior of electrons in molecules. mdpi.com In this framework, atomic orbitals combine to form molecular orbitals that span the entire molecule. For this compound, MO theory would be used to calculate the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, making it a crucial parameter for predicting reactivity with electrophiles. Conversely, the LUMO's energy indicates the molecule's ability to accept electrons, predicting its reactivity with nucleophiles. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its electronic excitation properties. acs.org
A computational analysis would typically generate a table of molecular orbital energies. While specific values for this compound are not available, a representative data table for a similar unsaturated aldehyde would resemble the following:
| Orbital | Energy (Hartree) | Energy (eV) |
| HOMO-1 | -0.354 | -9.63 |
| HOMO | -0.289 | -7.86 |
| LUMO | -0.051 | -1.39 |
| LUMO+1 | 0.012 | 0.33 |
| HOMO-LUMO Gap | 0.238 | 6.47 |
| Note: This table is illustrative and does not represent actual calculated data for this compound. |
Visualizations of the HOMO and LUMO would reveal the regions of the molecule most involved in electron donation and acceptance. For an enal system, the HOMO is expected to have significant π-character across the C=C-C=O framework, while the LUMO would likely be a π* orbital, also delocalized over this conjugated system.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). acs.orgacs.org This method is invaluable for quantifying concepts like hybridization, bond polarity, and delocalization effects.
For this compound, an NBO analysis would provide:
Natural Atomic Charges: Revealing the electron density distribution and identifying electrophilic and nucleophilic sites. The carbonyl carbon, for instance, is expected to carry a significant positive charge.
Bonding Analysis: Detailing the composition of each bond in terms of hybrid orbitals on the constituent atoms (e.g., σ(C-C) or π(C=O)).
Delocalization Effects: The analysis quantifies interactions between filled "donor" NBOs (like a C=C π bond) and empty "acceptor" NBOs (like a C=O π* antibond). These "donor-acceptor" interactions are a measure of electron delocalization or hyperconjugation and are reported as second-order perturbation theory energies (E(2)). Strong interactions indicate significant electronic delocalization, which contributes to the molecule's stability. acs.org
A summary of key NBO interactions for a molecule like this compound would be presented in a table similar to this:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| π(C4=C5) | π(C1=O) | ~15-25 |
| LP(2) O | σ(C1-C2) | ~5-10 |
| σ(C2-C3) | σ*(C1-H) | ~2-5 |
| Note: This table is hypothetical, illustrating the type of data generated. LP denotes a lone pair. |
Conformational Analysis and Energy Landscapes
Due to the presence of several single bonds, this compound is a flexible molecule that can exist in numerous conformations. nih.gov Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
This is typically done by systematically rotating the dihedral angles of key single bonds (e.g., the C2-C3 and C3-C(allyl) bonds) and calculating the relative energy of each resulting geometry using quantum chemical methods. The results are often plotted on a potential energy surface, which maps energy as a function of these rotations. The lowest points on this surface correspond to the most stable conformers.
Spectroscopic Corroboration of Preferred Conformations
Theoretically predicted conformers can be validated by comparing calculated spectroscopic properties with experimental data. For instance, the vibrational frequencies (IR and Raman) and NMR chemical shifts are sensitive to the molecule's geometry. By calculating these properties for each low-energy conformer and comparing them to the experimental spectrum, it is often possible to confirm the presence and relative populations of the predicted conformers in a real-world sample. For α,β-unsaturated carbonyl compounds, the existence of s-cis and s-trans conformers (referring to the orientation around the single bond between the C=C and C=O groups) is common and can be investigated spectroscopically. ias.ac.in
Ring-Flip Dynamics (if applicable to cyclic derivatives)
This subsection is not directly applicable to this compound as it is an acyclic molecule. However, if this moiety were part of a cyclic system, such as a cyclohexene (B86901) ring, computational methods could be used to model the dynamics of ring-flipping. organic-chemistry.org This would involve calculating the energy barrier between different ring conformations (e.g., chair and boat forms) and identifying the transition state for the interconversion.
Reaction Pathway Elucidation Through Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for exploring the mechanisms of chemical reactions. ias.ac.in For this compound, this could involve studying its participation in pericyclic reactions, such as the Cope or Claisen-type rearrangements, given its allyl group. wikipedia.org
The process involves:
Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their minimum energy structures.
Identifying the Transition State (TS): The TS is the highest energy point along the reaction coordinate. Computational chemists use specialized algorithms to locate this "saddle point" on the potential energy surface. The structure of the TS provides crucial insights into the bonding changes that occur during the reaction.
Calculating the Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species.
For a potential intramolecular reaction of this compound, a computational study would yield an energy profile diagram and a table of relative energies for the stationary points.
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0.0 |
| Transition State | +25.5 |
| Product | -10.2 |
| Note: This data is purely illustrative to show the output of a reaction pathway calculation. |
Such studies can predict whether a reaction is thermodynamically favorable (negative reaction energy) and kinetically feasible (a sufficiently low activation energy).
Transition State Characterization for Key Transformations
A complete computational analysis of this compound would necessitate the characterization of transition states for reactions in which it participates, either as a reactant or a product. For instance, this compound is a potential product of a uq.edu.auuq.edu.au-sigmatropic rearrangement, such as the Claisen rearrangement of an appropriate allyl vinyl ether precursor.
Theoretical calculations, likely employing Density Functional Theory (DFT), would be essential to locate the transition state geometry for such a rearrangement. These calculations would provide insights into the energetics of the reaction, including the activation energy barrier. The chair-like transition state is often favored in Claisen rearrangements, and computational modeling could confirm this preference for the formation of this compound. Furthermore, analysis of the vibrational frequencies of the transition state structure would be performed to confirm it as a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the bond-breaking and bond-forming events of the rearrangement.
Prediction of Reaction Outcomes and Selectivities
Computational models could also be employed to predict the outcomes and selectivities of reactions involving this compound. For example, in nucleophilic additions to the carbonyl group, theoretical calculations could predict the facial selectivity of the attack, leading to different stereoisomeric products. By modeling the transition states for the attack of a nucleophile from either the Re or Si face of the aldehyde, the relative activation energies would indicate the preferred pathway and thus the major diastereomer or enantiomer formed.
Similarly, for reactions at the double bond or the allylic position, computational studies could elucidate the regioselectivity and stereoselectivity. The energies of potential intermediates and transition states for various reaction pathways would be calculated to determine the most favorable outcome.
Stereochemical Predictions and Stereoelectronic Effects
Diastereoselectivity and Enantioselectivity Modeling
For reactions involving chiral reagents or catalysts with this compound, computational modeling is a powerful tool for predicting and understanding diastereoselectivity and enantioselectivity. By constructing detailed models of the transition states, including the substrate, reagent, and catalyst, the non-covalent interactions that govern stereochemical outcomes can be analyzed.
For instance, in an asymmetric allylation of the aldehyde, DFT calculations could be used to model the transition states for the formation of all possible stereoisomers. The calculated energy differences between these transition states would allow for a prediction of the diastereomeric and enantiomeric ratios of the products. These models can be instrumental in designing more selective catalysts and reaction conditions.
Origins of Stereoselectivity (e.g., Felkin-Anh, Cram's Rule revisited)
Computational chemistry provides a modern lens through which to re-examine classical models of stereoselectivity like the Felkin-Anh and Cram's rules. For nucleophilic additions to the carbonyl group of this compound, which possesses a chiral center at the 3-position, these models provide a preliminary prediction of the favored diastereomer.
Quantum mechanical calculations would allow for a more detailed and quantitative analysis of the factors governing this selectivity. By calculating the energies of the different staggered conformations of the starting material and the corresponding transition state energies for nucleophilic attack, the underlying reasons for the observed stereoselectivity can be elucidated. These calculations can dissect the contributions of steric hindrance, torsional strain, and stereoelectronic effects, such as the alignment of molecular orbitals, providing a deeper understanding than the simplified classical models.
Spectroscopic Property Prediction and Correlation with Experimental Data
While basic property values are not detailed here, it is important to note that computational methods are frequently used to predict spectroscopic data, which can then be correlated with experimental findings to confirm the structure and conformation of a molecule. For this compound, ab initio and DFT calculations could be used to predict its nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and other spectroscopic properties.
The accuracy of these predictions is highly dependent on the level of theory and basis set employed. By comparing the computationally predicted spectra with experimentally obtained data, a high degree of correlation would provide strong evidence for the assigned structure and its predominant conformation in solution. Discrepancies between calculated and experimental data can also point to interesting conformational or electronic effects that warrant further investigation.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring of E 3 Allylhex 4 Enal Excluding Basic Identification Data
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. acdlabs.com For a compound like (E)-3-allylhex-4-enal, with its multiple olefinic and chiral centers, advanced NMR techniques are indispensable for unambiguous assignment and stereochemical determination. mdpi.comresearchgate.net
Two-dimensional (2D) NMR experiments are crucial for mapping the complex network of proton and carbon atoms within this compound. pitt.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. libretexts.org For this compound, COSY spectra would establish the connectivity within the ethyl and allyl fragments. Key correlations would be observed between the aldehydic proton and the proton at C3, the C3 proton and the adjacent methylene (B1212753) protons of the allyl group, and between the olefinic protons on the hexene chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). princeton.eduyoutube.com It allows for the definitive assignment of each proton signal to its corresponding carbon atom, resolving any ambiguities from 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. youtube.comprinceton.edu This is vital for piecing together the molecular backbone. For instance, the aldehydic proton (H1) would show a correlation to the carbonyl carbon (C1) and also to C2 and C3, confirming the position of the aldehyde group.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques detect protons that are close in space, irrespective of their bonding connectivity. acdlabs.comacdlabs.comcolumbia.edu This is particularly powerful for determining stereochemistry. libretexts.orglibretexts.org For this compound, a strong NOE correlation between the protons on C4 and C6 across the double bond would confirm the (E) or trans configuration. The absence of a strong correlation would suggest the (Z) isomer.
Table 1: Expected 2D NMR Correlations for this compound
| Proton (¹H) | Key COSY Correlations (with ¹H) | Key HSQC Correlation (with ¹³C) | Key HMBC Correlations (with ¹³C) | Key NOESY/ROESY Correlations (with ¹H) |
| H1 (Aldehyde) | H2 | C1 | C2, C3 | H2 |
| H2 | H1, H3 | C2 | C1, C3, C4 | H1, H3 |
| H3 | H2, H7a, H7b | C3 | C2, C4, C5, C7 | H2, H4, H7a, H7b |
| H4 | H5 | C4 | C2, C3, C5, C6 | H3, H5, H6 |
| H5 | H4, H6 | C5 | C3, C4, C6 | H4 |
| H6 | H5 | C6 | C4, C5 | H4 |
| H7a, H7b (Allyl CH₂) | H3, H8 | C7 | C3, C8, C9 | H3, H8 |
| H8 (Allyl CH) | H7a, H7b, H9a, H9b | C8 | C7, C9 | H7a, H7b |
| H9a, H9b (Allyl =CH₂) | H8 | C9 | C7, C8 | H8 |
While standard 2D NMR is often sufficient for molecules of this complexity, advanced pulse sequences can offer enhanced resolution and specific structural information. pageplace.de For instance, multiplicity-edited HSQC spectra can differentiate between CH, CH₂, and CH₃ groups, providing an extra layer of confirmation. Selective 1D experiments, such as 1D-TOCSY (Total Correlation Spectroscopy), can be used to irradiate a specific proton and reveal all other protons within the same spin system, which is useful for isolating and identifying individual fragments of the molecule. Similarly, 1D-NOESY experiments can provide clearer, higher-resolution data on specific through-space interactions compared to their 2D counterparts.
Mass Spectrometry (MS) Applications in Mechanistic Studies
Mass spectrometry is a powerful tool for determining molecular weights and elemental compositions, and for probing reaction mechanisms by identifying intermediates and analyzing fragmentation patterns. acs.org
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. This allows for the unambiguous determination of a compound's molecular formula. In the context of synthesizing this compound, which can be formed via a Claisen rearrangement, HRMS is invaluable for monitoring the reaction. rsc.orgrsc.orgresearchgate.net It can confirm the successful formation of the product by matching its exact mass to the theoretical value (C₉H₁₄O, exact mass: 138.1045). Furthermore, it can be used to detect and identify the molecular formulas of any transient intermediates or byproducts, providing crucial insights into the reaction pathway. nih.gov
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. wikipedia.org This technique provides a fingerprint of the molecule's structure. For this compound, the molecular ion (M⁺˙ at m/z 138) would undergo characteristic fragmentation patterns typical of unsaturated aldehydes. nih.govnih.govresearchgate.net Key fragmentation processes would include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen atom (resulting in an M-1 ion at m/z 137) or the ethyl group (loss of C₂H₅, resulting in an ion at m/z 109).
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a gamma-hydrogen, which would lead to the cleavage of the Cα-Cβ bond and the formation of a neutral alkene and a charged enol radical cation. youtube.com
Cleavage of the Allyl Group: Loss of the allyl radical (C₃H₅˙) would produce a fragment ion at m/z 97.
Table 2: Predicted MS/MS Fragmentation of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 138 | [M]⁺˙ (Molecular Ion) | Electron Ionization |
| 137 | [M-H]⁺ | α-cleavage (loss of aldehydic H) |
| 109 | [M-C₂H₅]⁺ | α-cleavage (loss of ethyl group) |
| 97 | [M-C₃H₅]⁺ | Cleavage of the allyl group |
| 69 | [C₅H₉]⁺ | Further fragmentation/rearrangement |
| 41 | [C₃H₅]⁺ (Allyl Cation) | Cleavage of the allyl group |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.comnih.gov These two methods are often complementary.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Strong absorptions are typically seen for polar bonds. For this compound, the most prominent peaks would be the strong C=O stretch of the aldehyde and the C-H stretches.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar, symmetric bonds. Therefore, the C=C stretching vibrations of the alkene moieties in this compound would be expected to produce strong signals in the Raman spectrum.
The combination of IR and Raman provides a comprehensive vibrational profile of the molecule, confirming the presence of the aldehyde, the internal (E)-alkene, and the terminal allyl group. rsc.orgresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Aldehyde (R-CHO) | C-H Stretch | ~2820, ~2720 (distinctive pair) | Weak |
| C=O Stretch | 1720-1740 (strong) | Moderate | |
| Alkene (C=C) | =C-H Stretch | 3010-3095 | Strong |
| C=C Stretch (internal, trans) | ~1670 | Strong | |
| C=C Stretch (terminal, allyl) | ~1640 | Strong | |
| =C-H Bend (trans, out-of-plane) | ~965 (strong, characteristic) | Weak | |
| =C-H Bend (terminal, out-of-plane) | ~990, ~910 | Weak | |
| Alkane (C-H) | C-H Stretch | 2850-2960 | Moderate |
| C-H Bend | 1375-1465 | Weak |
Vibrational Analysis of Aldehyde and Alkene Moieties
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the specific functional groups within this compound. The aldehyde and alkene moieties exhibit characteristic vibrational modes, and their precise frequencies can be sensitive to the molecule's conformation and electronic environment.
The aldehyde group is characterized by a strong C=O stretching vibration, typically observed in the 1740–1720 cm⁻¹ region for aliphatic aldehydes. The associated aldehyde C-H bond displays two distinct stretching vibrations, one near 2850 cm⁻¹ and another, often weaker, band near 2750 cm⁻¹.
The two alkene functionalities—the terminal allyl group (C=CH₂) and the internal trans-disubstituted double bond (C=C)—present a more complex spectral landscape. The C=C stretching vibrations for both groups are expected in the 1680–1640 cm⁻¹ region. The trans-alkene is distinguished by a strong out-of-plane C-H bending vibration around 970–960 cm⁻¹, a key diagnostic peak for the (E)-configuration. The terminal allyl group will show its own characteristic out-of-plane bends near 990 cm⁻¹ and 910 cm⁻¹.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1740–1720 | Strong |
| Aldehyde | C-H Stretch | ~2850 and ~2750 | Medium to Weak |
| trans-Alkene | C=C Stretch | 1680–1665 | Medium, Variable |
| trans-Alkene | C-H Out-of-Plane Bend | 970–960 | Strong |
| Allyl Alkene | C=C Stretch | 1650–1640 | Medium |
In-situ Reaction Monitoring Using Vibrational Spectroscopy
The distinct vibrational signatures of the functional groups in this compound make it an excellent candidate for in-situ reaction monitoring using process analytical technologies (PAT) like Fourier Transform Infrared (FT-IR) or Raman spectroscopy. nih.govnih.gov These techniques allow for real-time tracking of reactant consumption and product formation without the need for sample extraction.
For instance, in a hydrogenation reaction designed to selectively reduce the aldehyde, the disappearance of the strong C=O stretching band at ~1725 cm⁻¹ could be monitored concurrently with the appearance of a broad O-H stretching band (from the resulting alcohol) in the 3500–3200 cm⁻¹ region. Similarly, if the alkene groups were the target of reduction, the intensity of the C=C stretching and C-H bending bands would decrease over time. This real-time data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and selectivity. nih.gov
Chiroptical Spectroscopy for Enantiomeric Purity Determination (for chiral analogues)
While this compound itself is achiral, the introduction of a substituent could render it chiral. For such chiral analogues, chiroptical spectroscopy becomes an indispensable tool for determining absolute configuration and enantiomeric purity. spectroscopyeurope.com These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. jascoinc.comwikipedia.org
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. spectroscopyeurope.com For a chiral analogue of this compound, the most significant chromophore for CD analysis would be the carbonyl group. The n→π* electronic transition of the aldehyde, which is weak in UV-Vis absorption, typically gives rise to a distinct CD signal, known as a Cotton effect. libretexts.org The sign (positive or negative) and magnitude of this Cotton effect are highly sensitive to the stereochemical environment around the carbonyl group. By comparing the experimentally measured CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of the chiral center can often be unambiguously assigned. mdpi.com
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) complements CD spectroscopy by measuring the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD spectrum also displays a Cotton effect in the region of a chromophore's absorption band. libretexts.org The spectrum is characterized by a peak and a trough, and the wavelength where the rotation crosses the zero axis typically corresponds to the wavelength of maximum absorption of the chromophore. libretexts.org The shape and sign of the ORD curve provide similar stereochemical information to the CD spectrum. While CD spectra often provide better resolution for individual electronic transitions, ORD can be measured at wavelengths where the sample is transparent, extending its utility. nih.gov
X-ray Crystallography of Derived Crystalline Analogues and Intermediates (if applicable)
As a low-molecular-weight unsaturated aldehyde, this compound is likely a liquid or low-melting solid, making single-crystal X-ray diffraction analysis challenging. However, this limitation can be overcome by converting the molecule into a stable, crystalline derivative. Common derivatization strategies for aldehydes include the formation of hydrazones, semicarbazones, or oximes. These derivatives often have higher melting points and a greater propensity to form high-quality crystals suitable for analysis.
Solid-State Structural Analysis and Bond Lengths/Angles
A successful X-ray crystallographic analysis of a derivative would provide a precise three-dimensional model of the molecule in the solid state. illinois.edu This allows for the unambiguous determination of relative stereochemistry and detailed geometric parameters, including bond lengths and angles. The data would confirm the (E)-configuration of the internal double bond by revealing a C-C=C-C dihedral angle close to 180°. Furthermore, it would provide precise measurements of the bond lengths within the aldehyde and alkene moieties, offering insights into electronic effects such as conjugation. Intermolecular interactions, such as hydrogen bonding involving the derivative's functional groups, would also be elucidated, explaining the crystal packing arrangement. researchgate.netresearchgate.net
Table 2: Hypothetical Bond Lengths and Angles for a Derivative of this compound from X-ray Crystallography
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Lengths (Å) | ||
| Aldehyde C=O | C1-O1 | ~1.21 Å |
| Alkene C=C (trans) | C4-C5 | ~1.33 Å |
| Alkene C=C (allyl) | C1'-C2' | ~1.32 Å |
| Bond Angles (°) | ||
| Aldehyde | O1-C1-C2 | ~124° |
| Alkene (trans) | C3-C4-C5 | ~125° |
| Dihedral Angles (°) |
Absolute Configuration Determination of this compound
The determination of the absolute configuration of a chiral molecule is a critical aspect of its complete structural elucidation. For a molecule such as this compound, which possesses a stereogenic center at the C3 position, establishing the three-dimensional arrangement of the substituents around this center is essential. Advanced spectroscopic and analytical methodologies provide powerful tools for this purpose, moving beyond basic identification to offer unambiguous assignment of the (R) or (S) configuration. These techniques are often used in conjunction with computational methods to provide a high degree of confidence in the stereochemical assignment.
The primary methods for determining the absolute configuration of chiral molecules like this compound, especially in the absence of crystalline material suitable for X-ray crystallography, are chiroptical spectroscopies such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). wikipedia.orgnih.gov Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, through the use of chiral derivatizing or solvating agents, can be a powerful tool for deducing absolute stereochemistry. nih.govnih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. For a given enantiomer, the VCD spectrum will be a mirror image of that of its opposite enantiomer. nih.gov
The determination of the absolute configuration of this compound using VCD would involve the following steps:
Experimental Measurement: The VCD spectrum of an enantiomerically enriched sample of this compound is recorded.
Computational Modeling: The conformational landscape of both the (R) and (S) enantiomers is explored using computational methods, such as Density Functional Theory (DFT). The VCD spectra for the most stable conformers of each enantiomer are then calculated. spectroscopyeurope.com
Spectral Comparison: The experimentally measured VCD spectrum is compared to the computationally predicted spectra for both the (R) and (S) enantiomers. A good correlation between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov
Due to the conformational flexibility of this compound, it is crucial to consider the Boltzmann-weighted average of the calculated spectra of all significantly populated conformers to obtain a reliable prediction. nih.gov
Illustrative VCD Data for a Structurally Related Chiral Aldehyde
| Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA for (R)-enantiomer (x 10⁻⁵) | Calculated ΔA for (S)-enantiomer (x 10⁻⁵) | Vibrational Assignment |
| 2975 | +2.5 | +2.8 | -2.8 | Asymmetric CH₃ stretch |
| 2880 | -1.8 | -2.0 | +2.0 | Symmetric CH₃ stretch |
| 1720 | +5.3 | +5.9 | -5.9 | C=O stretch |
| 1645 | -3.1 | -3.5 | +3.5 | C=C stretch (alkenyl) |
| 1450 | +1.5 | +1.7 | -1.7 | CH₂ scissoring |
| 1380 | -0.9 | -1.1 | +1.1 | CH₃ bending |
| 990 | +4.2 | +4.5 | -4.5 | =CH₂ wag |
| 915 | -2.7 | -3.0 | +3.0 | =CH₂ twist |
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. This technique is particularly useful for molecules containing chromophores, such as the carbonyl group and the carbon-carbon double bonds in this compound. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the molecule.
Similar to VCD, the process of determining absolute configuration using ECD involves comparing the experimental spectrum with spectra predicted from quantum mechanical calculations for both enantiomers. frontiersin.org Time-dependent Density Functional Theory (TD-DFT) is a commonly used method for calculating ECD spectra. researchgate.net
Hypothetical ECD Data for this compound
The following table provides a hypothetical representation of ECD data for this compound, illustrating the expected Cotton effects.
| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε for (R)-enantiomer (M⁻¹cm⁻¹) | Calculated Δε for (S)-enantiomer (M⁻¹cm⁻¹) | Electronic Transition |
| 310 | +1.2 | +1.5 | -1.5 | n → π* (C=O) |
| 240 | -3.5 | -4.0 | +4.0 | π → π* (C=C conjugated) |
| 210 | +8.0 | +9.2 | -9.2 | π → π* (C=C allyl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Auxiliaries
NMR spectroscopy can be a powerful tool for determining absolute configuration when used in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.net This method relies on the formation of diastereomers (with CDAs) or diastereomeric complexes (with CSAs) which will exhibit different NMR chemical shifts.
For this compound, the aldehyde functionality can be derivatized with a chiral reagent, such as a chiral amine, to form diastereomeric imines. The differences in the ¹H or ¹³C NMR chemical shifts of these diastereomers can then be analyzed to deduce the absolute configuration of the original aldehyde. The Mosher's acid method, while typically used for alcohols, has been adapted for other functional groups and serves as a foundational concept for this approach. frontiersin.org
Illustrative ¹H NMR Data for Diastereomeric Derivatives of a Chiral Aldehyde
This table illustrates the expected differences in ¹H NMR chemical shifts for diastereomeric imines formed from a chiral aldehyde and a chiral amine.
X-ray Crystallography
While not a spectroscopic method in the same vein as VCD, ECD, or NMR, single-crystal X-ray crystallography is the most definitive method for determining absolute configuration. nih.gov This technique requires the formation of a suitable single crystal of the compound or a derivative. For a non-crystalline compound like this compound, derivatization with a chiral, crystalline auxiliary can be employed to facilitate crystallization and subsequent X-ray analysis. The known absolute configuration of the auxiliary allows for the unambiguous determination of the absolute configuration of the chiral center in the original molecule.
Future Directions and Emerging Research Avenues for E 3 Allylhex 4 Enal
Catalytic Asymmetric Transformations and Domino Reactions
The aldehyde and alkene functionalities in (E)-3-allylhex-4-enal make it an ideal substrate for catalytic asymmetric transformations. Research in this area would focus on the stereoselective synthesis of chiral molecules, which is crucial in medicinal chemistry. Methodologies such as catalytic asymmetric reductive coupling of aldehydes and alkynes can produce chiral allylic alcohols with high enantioselectivity. nih.gov Similarly, the addition of allylic organometallic reagents to aldehydes, promoted by chiral catalysts, is a well-established method for creating stereogenic centers. acs.org For this compound, this could involve transformations at the aldehyde group or reactions involving the allylic system.
Domino reactions, or cascade reactions, offer a powerful strategy for increasing molecular complexity in a single step, which is both time- and resource-efficient. chemrxiv.org The structure of this compound is well-suited for designing domino sequences. For instance, a reaction could be initiated at the aldehyde, followed by an intramolecular cyclization involving the double bond or the allyl group. A potential multistep cascade reaction could be catalyzed by a chiral N,N′-dioxide/cobalt(II) complex system, which has been shown to be effective for other unsaturated systems. rsc.org
| Transformation Type | Catalyst/Reagent Type | Potential Product from this compound | Key Advantages |
|---|---|---|---|
| Asymmetric Allylation | Chiral Lewis Acid / Allylic Organometane | Chiral Homoallylic Alcohol | High Enantioselectivity, Creation of Stereocenters |
| Asymmetric Diamination | Chiral Palladium Complex | Chiral Diamine | Direct introduction of two nitrogen atoms nih.gov |
| Domino [3+2] Cycloaddition / Rearrangement | Chiral Cobalt(II) Complex | Complex Polycyclic Heterocycles rsc.org | Rapid increase in molecular complexity |
Flow Chemistry Approaches for Continuous Synthesis and Reaction Optimization
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, offers significant advantages in terms of safety, scalability, and reaction control. For the synthesis and transformation of this compound, flow chemistry could enable precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields and selectivity. rsc.org
This technology is particularly well-suited for multi-step syntheses, where intermediates can be generated and used in subsequent steps without isolation. uc.pt For example, the synthesis of this compound itself could be performed in a flow reactor, followed by an in-line purification and a subsequent transformation, such as a reduction or an oxidation. This approach has been successfully applied to the synthesis of various heterocycles and active pharmaceutical ingredients. researchgate.netthieme-connect.de Furthermore, flow chemistry facilitates the use of hazardous reagents and high-energy intermediates by minimizing their accumulation at any given time.
| Flow Chemistry Application | Key Technology | Potential Advantage for this compound | Reference Example |
|---|---|---|---|
| Continuous Synthesis | Microreactor, Pump System | Improved yield, safety, and scalability | Synthesis of Rufinamide precursor uc.pt |
| Reaction Optimization | Automated Screening Platform | Rapid identification of optimal reaction conditions | Oxazole synthesis uc.pt |
| Multi-step Synthesis | Sequential Flow Reactors | Telescoped synthesis without intermediate isolation | Synthesis of Imatinib intermediates thieme-connect.de |
Photochemistry and Electrochemistry of Enals and Allylic Systems
Photochemistry and electrochemistry offer unique, energy-efficient, and often green alternatives to traditional synthetic methods. The conjugated enal system and the allylic C-H bonds in this compound are potential sites for photochemical and electrochemical transformations. Photoredox catalysis, for instance, could be used to generate radical intermediates from the aldehyde, which could then participate in C-C bond-forming reactions. chemrxiv.org
Continuous flow photochemistry is a particularly promising approach, as it allows for efficient irradiation and control of the reaction environment, overcoming challenges associated with light penetration in batch reactors. mdpi.com Electrochemical methods could be employed for selective oxidations or reductions of the functional groups in this compound. For example, the aldehyde could be selectively oxidized to a carboxylic acid or reduced to an alcohol under electrochemical control, potentially avoiding the use of stoichiometric chemical reagents.
Bio-inspired Chemical Synthesis Utilizing this compound Scaffolds
Bio-inspired synthesis aims to mimic the efficiency and selectivity of natural biosynthetic pathways. The structure of this compound can be viewed as a molecular scaffold that can be elaborated into more complex, biologically relevant molecules. nih.govnih.gov Its combination of functional groups allows for a variety of synthetic manipulations to build structures resembling natural products.
For instance, the enal moiety is a common feature in many natural products and can participate in a range of biomimetic cyclization reactions. Researchers are exploring the use of synthetic scaffolds to organize enzymes in engineered bacteria, creating efficient "factories" for producing valuable chemicals. scitechdaily.com The this compound scaffold could be a starting point for the chemoenzymatic synthesis of complex natural products, where chemical synthesis provides the core structure and enzymes perform selective late-stage modifications. The development of such scaffolds is a key element in tissue engineering and regenerative medicine, highlighting the importance of designing molecules that can interact favorably with biological systems. mdpi.commdpi.com
Integration with Automated Synthesis and Machine Learning for Reaction Discovery
The convergence of automated synthesis platforms and machine learning (ML) is set to revolutionize chemical research. nih.govrsc.org These technologies can accelerate the discovery and optimization of new reactions and synthetic routes. This compound could serve as a model substrate for exploring new reactivity using these advanced tools.
An automated synthesis platform could be programmed to perform a large number of reactions with this compound under various conditions, using a diverse set of catalysts and reagents. The outcomes of these reactions (e.g., yield, selectivity) would then be used as data to train ML models. beilstein-journals.orgnih.gov These models could then predict the outcomes of new, untested reactions, guiding chemists toward the most promising areas of chemical space. rsc.org This iterative cycle of automated experimentation and ML-based prediction can significantly reduce the time and effort required for reaction discovery and development. nih.gov
Q & A
Q. Methodological Focus
- Database selection : Use SciFinder, Reaxys, and PubMed with keywords like "this compound synthesis" or "allyl aldehyde reactivity."
- Inclusion criteria : Prioritize peer-reviewed articles from the past 10 years, excluding non-ISI indexed journals.
- Critical appraisal : Use CASP checklists to evaluate methodological rigor. Synthesize findings thematically (e.g., synthetic routes, applications) using NVivo or similar tools .
What experimental design principles minimize bias in studying the enantioselective synthesis of this compound?
Q. Advanced Research Focus
- Randomization : Randomize reaction trials to account for batch effects.
- Blinding : Use blinded analysts for spectroscopic interpretation.
- Controls : Include negative controls (e.g., racemic mixtures) and positive controls (known chiral catalysts).
- Power analysis : Pre-determine sample size to ensure statistical validity .
How can researchers enhance the reproducibility of catalytic asymmetric reactions involving this compound?
Q. Advanced Research Focus
- Detailed protocols : Report exact catalyst loadings, solvent drying methods, and reaction times.
- Error documentation : Quantify batch-to-batch variability using relative standard deviation (RSD).
- Collaborative validation : Share protocols with independent labs for cross-verification. Publish raw data in supplementary materials .
What interdisciplinary approaches are effective in exploring the biological activity of this compound?
Advanced Research Focus
Combine synthetic chemistry with molecular docking studies to predict protein binding sites. Validate via in vitro assays (e.g., enzyme inhibition) and in silico ADMET predictions. Use metabolomics (LC-MS) to track cellular uptake and metabolic fate. Integrate findings using systems biology frameworks like KEGG pathway mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
